1,3,2lambda2-Dioxastannolane-4,5-dione

Description

Contextualization within Modern Organotin Chemistry

The study of 1,3,2λ²-Dioxastannolane-4,5-dione is situated within the advanced research of heterocyclic and organometallic systems. Its framework serves as a parent structure for a variety of more complex organotin derivatives and provides insights into the behavior of tin in constrained cyclic environments.

Organotin(IV) compounds are renowned for their remarkable structural diversity. researchgate.net This diversity arises from the tin atom's ability to adopt various coordination numbers—typically ranging from four to seven—and geometries, including tetrahedral, trigonal-bipyramidal, and octahedral arrangements. researchgate.netresearchgate.net This flexibility allows for the formation of a wide array of molecular structures, from simple monomers to complex oligomers, polymers, and clusters. nih.gov Cyclic organotin compounds, in particular, showcase this structural variety, with ring sizes and conformations influenced by the nature of the organic substituents on the tin atom and the other atoms composing the ring. researchgate.net

The 1,3,2-dioxastannolane framework is a key structural motif in organometallic synthesis and catalysis. mt.com Derivatives of this framework, such as 2,2-dibutyl-1,3,2-dioxastannolane, are utilized as catalysts in polymerization processes and serve as versatile precursors for the synthesis of other organotin compounds. lookchem.com Diorganotin compounds, including catalysts like dibutyltin (B87310) dilaurate, are employed in the production of polyurethanes and in the vulcanization of silicones. wikipedia.org The dioxastannolane ring holds the tin atom in a well-defined coordination environment, which can be exploited to control reactivity and selectivity in various chemical transformations.

Historical Perspectives on Organotin Chemistry Relevant to Dioxastannolanes

The field of organotin chemistry traces its origins to 1849, when Edward Frankland first synthesized diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.com This was followed in 1852 by Löwig's report on the reaction of alkyl halides with a tin-sodium alloy, an event often considered the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com The development of Grignard reagents in the early 1900s greatly accelerated the synthesis of compounds with tin-carbon bonds. wikipedia.org A significant resurgence in the field occurred in the mid-20th century, driven by the discovery of industrial applications for organotins, particularly as stabilizers for polyvinyl chloride (PVC), a development pioneered by van der Kerk and his colleagues. lupinepublishers.comlupinepublishers.com This era of expanded research and application laid the groundwork for the synthesis and study of more complex structures, including heterocyclic systems like dioxastannolanes.

Unique Aspects of the 1,3,2λ²-Dioxastannolane-4,5-dione Moiety

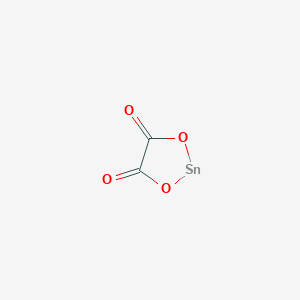

The structure of 1,3,2λ²-Dioxastannolane-4,5-dione presents several unique features that distinguish it from more common organotin compounds. Its nomenclature and functional groups have specific and important implications for its chemical nature.

The λ² (lambda-2) notation in the compound's name is critical to understanding its electronic structure. This notation specifies that the tin atom is in a divalent state, Sn(II), and has a coordination number of two. nih.gov While tin can exist in both +2 and +4 oxidation states, the +4 state is generally more stable. libretexts.org Organotin(II) compounds are relatively rare and less stable than their tetravalent counterparts. wikipedia.orgresearchgate.net The Sn(II) center in this molecule possesses a stereochemically active lone pair of 5s electrons, which significantly influences the molecule's geometry and reactivity, making it a stronger Lewis base compared to analogous Sn(IV) compounds.

The dione (B5365651) functionality refers to the two adjacent ketone groups (C=O) at the 4th and 5th positions of the ring, derived from an oxalate (B1200264) backbone. In cyclic systems, dione groups can impose conformational rigidity and introduce significant electronic effects. The strong electron-withdrawing nature of the two carbonyl groups in the 1,3,2-Dioxastannolane-4,5-dione ring increases the electrophilicity of the central tin atom. This electronic feature can enhance the compound's reactivity in catalytic cycles or as a synthetic intermediate. The presence of the dione functionality is a key factor in the chemical behavior of this and related cyclic compounds. researchgate.netnih.gov

Compound Data

| Property | Value |

| Compound Name | 1,3,2λ²-Dioxastannolane-4,5-dione |

| CAS Number | 17480-26-1 |

| Molecular Formula | C₂O₄Sn |

| Molecular Weight | 206.73 g/mol |

Properties

IUPAC Name |

1,3,2λ2-dioxastannolane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBLGYCUQGDOOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)O[Sn]O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,2λ² Dioxastannolane 4,5 Dione and Its Derivatives

Rational Design of Synthetic Pathways

The rational design of synthetic routes to 1,3,2λ²-Dioxastannolane-4,5-dione and its derivatives involves strategic considerations for the formation of the heterocyclic ring and the incorporation of the dione (B5365651) functionality.

The formation of the 1,3,2-dioxastannolane ring is a key step in the synthesis. This five-membered ring consists of a tin atom bonded to two oxygen atoms, which are themselves part of a larger organic framework. A common strategy for the formation of such stannacycles is the reaction of a suitable tin precursor with a difunctional organic molecule containing two hydroxyl groups (a diol). In the context of 1,3,2λ²-Dioxastannolane-4,5-dione, the "diol" component is conceptually derived from oxalic acid, where the two hydroxyl groups are attached to adjacent carbonyl carbons.

Another approach involves the use of tin(II) alkoxides, which can undergo exchange reactions with diols to form the desired heterocyclic system. The reactivity of tin(II) alkoxides makes them valuable intermediates in the synthesis of various tin-containing heterocycles. acs.orgresearchgate.net

The 4,5-dione moiety, which consists of two adjacent carbonyl groups, is a defining feature of the target molecule. This functionality is readily introduced by using oxalic acid or its derivatives as the key organic precursor. Oxalic acid is a dicarboxylic acid that provides the necessary O=C-C=O backbone. The reaction of oxalic acid with a suitable tin reagent allows for the direct incorporation of this dione functionality into the 1,3,2-dioxastannolane ring.

Common Precursors and Their Chemical Transformations

The synthesis of 1,3,2λ²-Dioxastannolane-4,5-dione relies on readily available precursors and their specific chemical transformations.

Both tin(II) and tin(IV) compounds are widely used in organotin chemistry. wikipedia.org For the synthesis of 1,3,2λ²-Dioxastannolane-4,5-dione, tin(II) reagents are particularly relevant due to the λ² designation in the compound's name, which implies a divalent tin center.

Tin(II) chloride (SnCl₂) is a common and versatile precursor. It is known to react with carboxylic acids, often acting as a catalyst in esterification reactions. psu.edu More directly, the reaction of tin(II) chloride with oxalic acid in an aqueous solution leads to the precipitation of tin(II) oxalate (B1200264). scientific.netwikipedia.org This simple precipitation reaction is a primary route to forming the core structure of the target molecule.

While tin(IV) reagents like organotin(IV) chlorides (R₂SnCl₂) can also react with dicarboxylic acids to form cyclic structures, these typically result in tin(IV) centers with organic substituents on the tin atom, leading to derivatives of the parent compound. nih.gov

A plausible reaction for the formation of the target compound is the direct reaction of tin(II) chloride with oxalic acid:

SnCl₂ + H₂C₂O₄ → Sn(C₂O₄) + 2HCl

This reaction represents a straightforward method to produce the desired tin(II) oxalate, which is synonymous with 1,3,2λ²-Dioxastannolane-4,5-dione.

Dicarboxylic acids are fundamental building blocks in the synthesis of tin-containing heterocycles. rsc.orgrsc.org In the case of 1,3,2λ²-Dioxastannolane-4,5-dione, oxalic acid is the essential dicarboxylic acid derivative. The proximity of the two carboxylic acid groups in oxalic acid facilitates the formation of a five-membered ring upon reaction with a tin species.

The use of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in aqueous solutions with tin(II) chloride dihydrate (SnCl₂·2H₂O) has been documented for the synthesis of tin(II) oxalate precipitates. scientific.netresearchgate.net The resulting tin(II) oxalate can be isolated as a crystalline solid. ontosight.ai

| Precursor 1 | Precursor 2 | Product |

| Tin(II) Chloride | Oxalic Acid | 1,3,2λ²-Dioxastannolane-4,5-dione |

| Tin(II) Oxide | Oxalic Acid | 1,3,2λ²-Dioxastannolane-4,5-dione |

Derivatization and Functionalization Strategies:The search yielded no results on the introduction of organic substituents to the tin atom within this specific ring structure, modifications of its carbonyl positions, or the regioselective and stereoselective synthesis of its analogues.

Without specific research findings on 1,3,2λ²-Dioxastannolane-4,5-dione, creating an article that is thorough, informative, and scientifically accurate, while strictly adhering to the provided outline, would require speculation and fabrication of data. Therefore, the request cannot be fulfilled.

Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of 1,3,2λ²-Dioxastannolane-4,5-dione and its Coordination Complexes

Crystallographic studies are fundamental to understanding the precise atomic arrangement in the solid state. For tin(II) oxalate (B1200264) and its derivatives, X-ray diffraction has been instrumental in defining the geometry of the five-membered ring and the coordination sphere of the tin(II) center.

Single crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure. youtube.commdpi.com For tin(II) oxalate complexes, SC-XRD studies have successfully determined their crystal systems, space groups, and unit cell dimensions. These analyses reveal that the structures can range from zero-dimensional monomers to one- or two-dimensional polymeric networks, often influenced by the presence of structure-directing organic amines used during synthesis. researchgate.net

For instance, hydrothermal synthesis has yielded various tin(II) oxalate materials with layered or open-framework structures. acs.orgcapes.gov.br One such complex, [(CH3)2NH(CH2)2NH(CH3)2]2+[Sn2(C2O4)3]2-·H2O, was found to crystallize in the monoclinic space group C2/c. colab.ws Another complex, [C(NH2)3]2+[Sn4(C2O4)5]2-·2H2O, crystallizes in the orthorhombic space group Pbca. colab.ws These definitive structural determinations are crucial for correlating structure with the compound's physical and chemical properties.

| Compound/Complex | Crystal System | Space Group | Reference |

| [(CH3)2NH(CH2)2NH(CH3)2]2+[Sn2(C2O4)3]2-·H2O | Monoclinic | C2/c | colab.ws |

| [C(NH2)3]2+[Sn4(C2O4)5]2-·2H2O | Orthorhombic | Pbca | colab.ws |

| Rb6Cd4Sn3Se13 | Trigonal | R3 | acs.org |

Detailed analysis of the geometric parameters within the 1,3,2-dioxastannolane ring and its coordination environment reveals key structural features. In many tin(II) oxalate complexes, the tin atom is coordinated by oxygen atoms from the oxalate ligands, with Sn-O bond lengths varying depending on the specific coordination environment. The coordination number of the tin atom can vary, with four-coordinate and six-coordinate tin atoms being observed in different structures. acs.org In a six-coordinate environment, the geometry around the tin atom can be described as a pseudo-pentagonal bipyramid. acs.org

The oxalate ligand itself acts as a bridge, connecting tin centers to form the extended structures. The internal geometry of the oxalate group is largely preserved, while the bond angles around the tin atom (O-Sn-O) are dictated by its coordination number and the stereochemically active lone pair of electrons on the Sn(II) ion.

| Bond/Angle | Typical Range/Value | Context | Reference |

| Sn-O Bond Length | 2.519 Å - 2.664 Å | Varies with coordination; data from a related Sn-Se compound for comparison. | acs.org |

| O-Sn-O Bond Angle | 102.06° - 115.36° | Dependent on coordination geometry; data from a related Sn-Se compound. | acs.org |

The solid-state packing of tin(II) oxalate structures is heavily influenced by a network of intermolecular interactions. mdpi.com In complexes synthesized with organic amines, hydrogen bonding plays a critical role in stabilizing the crystal lattice. researchgate.netacs.org These hydrogen bonds often occur between the protonated amine cations and the oxygen atoms of the oxalate framework. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule. For 1,3,2λ²-dioxastannolane-4,5-dione, ¹H, ¹³C, and ¹¹⁹Sn NMR provide complementary information about the organic oxalate framework and the tin center.

The organic framework of the parent 1,3,2λ²-dioxastannolane-4,5-dione consists solely of an oxalate group (C₂O₄²⁻).

¹H NMR: The oxalate moiety contains no hydrogen atoms, and therefore, the ¹H NMR spectrum of pure 1,3,2λ²-dioxastannolane-4,5-dione is expected to show no signals.

¹³C NMR: The oxalate anion has two equivalent carbonyl carbon atoms. Consequently, its ¹³C NMR spectrum is expected to exhibit a single resonance. youtube.com Quaternary carbons, like those in the oxalate group, often show weaker signals. youtube.com The chemical shift for these carboxylate carbons would typically appear in the downfield region of the spectrum, generally in the range of 160-180 ppm.

| Nucleus | Expected Number of Signals | Expected Chemical Shift (ppm) | Rationale |

| ¹H | 0 | N/A | No hydrogen atoms in the structure. |

| ¹³C | 1 | ~160-180 | Two chemically equivalent quaternary carboxylate carbons. youtube.com |

¹¹⁹Sn NMR spectroscopy is particularly informative for studying tin-containing compounds, as the chemical shift is highly sensitive to the oxidation state, coordination number, and geometry of the tin atom. rsc.org The oxidation state of tin in 1,3,2λ²-dioxastannolane-4,5-dione is Sn(II). atamanchemicals.com

Solid-state ¹¹⁹Sn NMR studies on related 2,2-dialkyl-1,3,2-dioxastannolanes show that the isotropic chemical shifts are indicative of the tin atom's coordination state. researchgate.netresearchgate.net These compounds often exist as dimers, trimers, or higher oligomers in the solid state, leading to penta- or hexacoordinate tin centers. researchgate.net The chemical shifts for hexacoordinate Sn nuclei in polymeric solids are observed to be significantly larger (by 35-80 ppm) than for the same compounds in solution where they exist as lower oligomers. researchgate.netresearchgate.net Recent dynamic nuclear polarization (DNP) enhanced solid-state ¹¹⁹Sn NMR studies on various Sn(II) species show broad isotropic spectra in the region of approximately -600 to -1000 ppm, reflecting a large distribution in the tin coordination environments. nih.gov

| ¹¹⁹Sn NMR Parameter | Observation | Significance | Reference |

| Isotropic Chemical Shift | ~ -600 to -1000 ppm | Indicates a Sn(II) oxidation state and is highly sensitive to the coordination environment. | nih.gov |

| Chemical Shift Anisotropy | 600 to 800 ppm | For related 1,3,2-dioxastannolanes, providing information on the electronic symmetry around the tin nucleus. | researchgate.net |

| State of Oligomerization | Dimers, Trimers, Polymers | The degree of oligomerization in the solid state directly influences the coordination number and the observed chemical shift. | researchgate.netresearchgate.net |

Coupling Constants and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of molecules in solution. wordpress.com For 1,3,2λ²-Dioxastannolane-4,5-dione, the analysis of coupling constants (J-values) between different nuclei provides invaluable information about the dihedral angles and through-bond connectivity, which are critical for assigning the relative stereochemistry of the substituents on the five-membered ring.

In principle, the magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship famously described by the Karplus equation. nih.gov For the dioxastannolane ring, the ³J values between protons on adjacent carbon atoms can help to define the ring's conformation. Furthermore, coupling between the tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) and neighboring carbon (¹³C) or hydrogen (¹H) atoms can provide crucial insights into the geometry around the tin center. researchgate.net For instance, the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn, ¹³C)) is sensitive to the s-character of the tin-carbon bond, which in turn is related to the coordination number and geometry of the tin atom. um.edu.my In a five-coordinate tin environment, which is possible for this compound, these coupling constants would differ significantly from a standard tetrahedral four-coordinate tin. wikipedia.org

The stereochemical assignment of any chiral centers within the molecule would rely on a combination of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space distance information between protons. wordpress.com

Table 1: Predicted NMR Coupling Constants for 1,3,2λ²-Dioxastannolane-4,5-dione

| Coupled Nuclei | Coupling Type | Predicted Range (Hz) | Structural Information |

| ¹H - ¹H (vicinal) | ³J | 0 - 10 | Dihedral angle of C-C bond in the ring |

| ¹¹⁹Sn - ¹³C | ¹J | 300 - 600 | Geometry and coordination at Sn |

| ¹¹⁹Sn - ¹H | ²J / ³J | 40 - 80 | Conformation and proximity to Sn |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying functional groups and providing a fingerprint of the molecular structure. nih.gov

Characteristic Vibrational Modes of the Dioxastannolane-dione Ring System

The 1,3,2-dioxastannolane-4,5-dione ring system is expected to exhibit several characteristic vibrational modes. The carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality will be prominent in the IR spectrum, typically appearing in the region of 1700-1800 cm⁻¹. The exact position of these bands can be influenced by the electronegativity of the substituents on the tin atom and any ring strain. The C-O single bond stretching vibrations within the five-membered ring are expected in the 1000-1200 cm⁻¹ region. rsc.org The symmetric and asymmetric stretching modes of the O-C-C-O backbone will also contribute to the unique vibrational signature of this heterocyclic system.

Identification of Sn-O and Sn-C Stretching Frequencies

The identification of vibrational modes involving the tin atom is crucial for confirming the organometallic nature of the compound. The Sn-O stretching frequencies in organotin compounds typically appear in the range of 500-700 cm⁻¹. um.edu.myrsc.org These bands can be sensitive to the coordination number of the tin atom; an increase in coordination number generally leads to a decrease in the Sn-O stretching frequency. The Sn-C stretching vibrations are usually found at lower frequencies, typically in the 400-600 cm⁻¹ region. um.edu.myrsc.org The presence and position of these bands in the IR and Raman spectra would provide direct evidence for the covalent bonds between the tin atom and the organic framework.

Table 2: Predicted Characteristic Vibrational Frequencies for 1,3,2λ²-Dioxastannolane-4,5-dione

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | IR, Raman | 1700 - 1800 |

| C-O Stretch | IR, Raman | 1000 - 1200 |

| Sn-O Stretch | IR, Raman | 500 - 700 |

| Sn-C Stretch | IR, Raman | 400 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. sciex.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. chemrxiv.org By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to calculate a unique molecular formula. For 1,3,2λ²-Dioxastannolane-4,5-dione, with a molecular formula of C₁₀H₁₈O₄Sn, HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass. The characteristic isotopic pattern of tin, with its multiple naturally occurring isotopes, would further aid in the confirmation of the presence of this element in the molecule. labrulez.com

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides detailed structural information. For 1,3,2λ²-Dioxastannolane-4,5-dione, common fragmentation pathways would likely involve the loss of the alkyl groups attached to the tin atom, as well as the cleavage of the five-membered ring. youtube.com For example, the loss of a butyl radical (C₄H₉•) from the molecular ion would be a common initial fragmentation step for a 2,2-dibutyl substituted analogue. researchgate.net Subsequent fragmentation could involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the dione functionality, providing further evidence for the ring structure. The fragmentation pattern serves as a molecular fingerprint and allows for the detailed structural characterization of the compound. acs.org

Other Analytical Techniques for Characterization Purity and Composition (e.g., Elemental Analysis)

Beyond spectroscopic methods, a complete structural elucidation and confirmation of the purity and composition of 1,3,2λ²-dioxastannolane-4,5-dione rely on other critical analytical techniques. Elemental analysis, in particular, provides a fundamental assessment of the empirical formula, which can then be compared to the theoretical composition derived from the proposed molecular structure.

The process to achieve a high-purity product suitable for various applications may involve purification steps like recrystallization or distillation. The characterization of 1,3,2λ²-dioxastannolane-4,5-dione involves understanding its chemical reactions, such as oxidation to form higher oxidation state tin compounds, reduction to lower oxidation state tin compounds, and substitution reactions at the tin atom with various nucleophiles.

The core of 1,3,2λ²-dioxastannolane-4,5-dione's structure is a five-membered ring containing a tin atom bonded to two oxygen atoms. The tin center is capable of coordinating with oxygen, nitrogen, and sulfur atoms in other molecules.

Coordination Chemistry of 1,3,2λ² Dioxastannolane 4,5 Dione

Ligand Properties of the 1,3,2λ²-Dioxastannolane-4,5-dione Framework

The ligand characteristics of the 1,3,2λ²-dioxastannolane-4,5-dione entity are primarily dictated by the oxygen donor atoms of the dione (B5365651) moiety and their ability to interact with metal centers.

Nature of Donor Atoms and Lewis Basicity

The principal donor atoms within the 1,3,2λ²-dioxastannolane-4,5-dione framework are the oxygen atoms of the two carbonyl groups. These oxygen atoms possess lone pairs of electrons that can be donated to a Lewis acidic metal center, thereby acting as Lewis bases. libretexts.org The Lewis basicity of these oxygen atoms is influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

In analogous systems, such as tin(II) oxalate (B1200264) complexes, the oxygen atoms of the oxalate ligand effectively coordinate to tin(II) centers. nih.gov The formation of stable complexes like SnC₂O₄(aq) and [Sn(C₂O₄)₂]²⁻ in solution underscores the capacity of the oxalate moiety to act as a competent ligand. nih.gov The dione structure within the 1,3,2λ²-dioxastannolane-4,5-dione ring is electronically similar to the oxalate dianion, suggesting that it too can exhibit significant Lewis basicity and form stable coordination complexes. The biological activity of some organotin compounds is attributed to the tin center's ability to coordinate with oxygen, nitrogen, and sulfur atoms in biomolecules.

Chelating vs. Bridging Modes of Coordination via Oxygen Atoms

The arrangement of the two dione groups in the 1,3,2λ²-dioxastannolane-4,5-dione framework allows for different modes of coordination. The ligand can act as a chelating agent, where both oxygen atoms of the dione group bind to the same metal center, forming a stable five-membered ring. libretexts.orgyoutube.com This chelating effect enhances the stability of the resulting complex compared to coordination by individual monodentate ligands. libretexts.org

Alternatively, the dione moiety can act as a bridging ligand, with each oxygen atom coordinating to a different metal center. This bridging mode can lead to the formation of polynuclear or coordination polymers. In transition metal oxalate complexes, both chelating and bridging coordination modes are well-documented. wikipedia.org For instance, in some structures, oxalate ligands form five-membered chelate rings with the metal, while in others, they bridge two metal centers. wikipedia.orgiucr.org This versatility is also observed in tin(II) oxalate chemistry, where oxalate anions can lead to the formation of one-dimensional chains or two-dimensional layered structures through bridging interactions. researchgate.net

Table 1: Comparison of Potential Coordination Modes

| Coordination Mode | Description | Structural Outcome |

| Chelating | Both dione oxygen atoms bind to a single metal center. | Mononuclear complex with a five-membered chelate ring. |

| Bridging | Each dione oxygen atom binds to a different metal center. | Polynuclear complex or coordination polymer. |

Coordination Modes of the Tin Center

The tin(II) center in 1,3,2λ²-dioxastannolane-4,5-dione itself is a coordination center. The coordination number and geometry around the tin atom can be influenced by interactions with additional ligands.

Expansion of Coordination Number Beyond Four

While the tin atom in the parent 1,3,2λ²-dioxastannolane-4,5-dione is tetracoordinate, the presence of the stereochemically active lone pair of electrons on the Sn(II) center allows for the expansion of its coordination number upon interaction with Lewis bases. The tin atom can readily accept electron pairs from donor ligands, leading to coordination numbers of five, six, or even higher. researchgate.net This is a common feature in the coordination chemistry of tin(II) compounds. nih.gov For instance, tin(II) complexes with pyridine (B92270) have been shown to form adducts where the coordination number of tin is expanded. researchgate.net

Common Geometries: Trigonal Bipyramidal, Octahedral, and Distorted Geometries

The expansion of the coordination number around the tin(II) center leads to various coordination geometries, which are often distorted due to the influence of the lone pair.

Trigonal Bipyramidal: A five-coordinate tin(II) center often adopts a distorted trigonal bipyramidal geometry, with the lone pair occupying one of the equatorial positions. This arrangement minimizes lone pair-bonding pair repulsions.

Octahedral: A six-coordinate tin(II) center can exhibit a distorted octahedral geometry, with the lone pair occupying a coordination site or being stereochemically inactive. In many tin(II) oxalate structures, the tin atom is coordinated to multiple oxygen atoms from the oxalate ligands, resulting in distorted polyhedra. researchgate.net

Distorted Geometries: Due to the variable stereochemical activity of the 5s² lone pair, the coordination geometries around tin(II) are often highly distorted from ideal polyhedra. researchgate.net The observed geometry is a result of a delicate balance between the steric demands of the ligands and the electronic influence of the lone pair.

Table 2: Illustrative Coordination Geometries in Tin(II) Complexes

| Complex Type | Coordination Number | Geometry | Reference |

| Tin(II) with Pyridine | >4 | Distorted | researchgate.net |

| Tin(IV) with Schiff bases | 7 | Distorted pentagonal bipyramidal | nih.gov |

| Tin(II) Oxalates | 4 | Square-pyramidal | researchgate.net |

Note: This table provides examples from related tin complexes to illustrate potential geometries, as specific data for 1,3,2λ²-dioxastannolane-4,5-dione complexes is not available.

Influence of Steric and Electronic Factors on Coordination Geometry

The final coordination geometry around the tin center in complexes of 1,3,2λ²-dioxastannolane-4,5-dione would be determined by a combination of steric and electronic factors.

Steric Factors: The size and shape of the ligands coordinating to the tin center will play a crucial role. Bulky ligands will favor lower coordination numbers and may lead to greater distortions in the coordination sphere to minimize steric hindrance.

Reactivity of the Tin Center as a Lewis Acid in Complex Formation

The tin(II) center in 1,3,2λ²-dioxastannolane-4,5-dione functions as a quintessential Lewis acid, defined as a species capable of accepting an electron pair. libretexts.org This reactivity is fundamental to its ability to form a wide array of coordination complexes. The tin atom, being electron-deficient, readily interacts with Lewis bases—species that can donate an electron pair, such as molecules or ions containing oxygen, nitrogen, or sulfur donor atoms.

A Lewis acid-base reaction results in the formation of a Lewis adduct, a compound containing a coordinate covalent bond where the Lewis base provides both bonding electrons. libretexts.org The complexation of Sn(II) by oxalate or other ligands is a direct manifestation of this principle. Potentiometric titration studies have demonstrated that in aqueous solutions, the Sn²⁺ ion reacts with oxalate ligands to form stable complexes such as [Sn(C₂O₄)] and the bis-chelate species [Sn(C₂O₄)₂]²⁻. nih.gov The equilibrium constants for these reactions quantify the stability of the adducts formed. nih.gov

The general equation for this Lewis acid-base interaction in solution is: Sn²⁺ (Lewis acid) + nL (Lewis base) ⇌ [Sn(L)ₙ]²⁺

In the solid state, the tin(II) center's Lewis acidity drives the formation of complexes with various neutral or anionic ligands. For instance, the introduction of Lewis bases like pyridine can lead to their coordination to the tin center, further expanding the structural diversity of these compounds. researchgate.net The coordination environment is typically asymmetric due to the influence of the non-bonding 5s² electron pair on the tin atom, which occupies a position in the coordination sphere. researchgate.netresearchgate.net This results in distorted coordination geometries, most commonly a square-pyramidal arrangement where the lone pair occupies a vertex. researchgate.net

Formation of Monomeric, Dimeric, and Polymeric Coordination Architectures

The structural chemistry of compounds derived from 1,3,2λ²-dioxastannolane-4,5-dione is remarkably versatile, giving rise to architectures of varying dimensionality. Research has shown that by employing templating agents, such as protonated organic amines, it is possible to isolate zero-dimensional (molecular), one-dimensional (chain), and two-dimensional (layered) structures from Sn(II)-oxalate systems. researchgate.net The selection of the templating agent and reaction conditions allows for rational control over the final architecture.

Zero-Dimensional Architectures: These are discrete molecular units, which can be monomeric or dimeric. In these compounds, the tin oxalate units exist as distinct anionic complexes, with charge balance provided by organic cations. For example, in the presence of protonated 4,4'-bipyridine, both a monomeric bis(oxalato)stannate(II) and a dimeric tris(oxalato)distannate(II) have been synthesized. researchgate.net

Two-Dimensional Architectures: Layered structures can be formed through the extension of coordination bonds in two dimensions. A notable example is [C₅N₂H₁₄]₂[Sn₄(C₂O₄)₆]·7H₂O, where tin oxalate units assemble into a 2D network featuring distinct apertures. researchgate.net The interlamellar space is occupied by the organic cations and water molecules, which stabilize the layered arrangement. researchgate.net

The following table summarizes representative examples of these coordination architectures based on detailed structural studies of tin(II) oxalate complexes. researchgate.net

| Compound Formula | Dimensionality | Structural Description |

| [C₁₀N₂H₁₀][Sn(C₂O₄)₂] | 0D (Monomeric) | Discrete [Sn(C₂O₄)₂]²⁻ anionic complexes. |

| [C₁₀N₂H₁₀][Sn₂(C₂O₄)₃] | 0D (Dimeric) | Discrete [Sn₂(C₂O₄)₃]²⁻ anionic complexes. |

| [C₁₂N₂H₈][Sn(C₂O₄)] | 1D (Polymeric Chain) | Forms chain-like structures. |

| [C₅N₂H₁₄]₂[Sn₄(C₂O₄)₆]·7H₂O | 2D (Polymeric Layer) | A layered structure with 12-membered apertures. |

Supramolecular Interactions in Dioxastannolane Coordination Compounds

Supramolecular interactions, particularly hydrogen bonds and π-π stacking, are critical in the crystal engineering of tin(II) oxalate coordination compounds. These non-covalent forces dictate the assembly of the primary coordination units into higher-order, stable, three-dimensional structures. researchgate.net

Hydrogen Bonding: Hydrogen bonding is a dominant force, especially in systems containing organic cations and water molecules. The oxygen atoms of the oxalate ligand are effective hydrogen bond acceptors. rsc.org In the crystal structures of tin(II) oxalate complexes with protonated amines, extensive networks of N-H···O hydrogen bonds are observed between the amine cations and the anionic tin oxalate framework. researchgate.netmdpi.com These interactions are fundamental in linking the ionic components into well-defined supramolecular layers or three-dimensional networks. researchgate.net

Lone Pair-π Interactions: Theoretical studies and Natural Bond Orbital (NBO) analysis on model tin(II) oxalate compounds have also suggested the presence of lone pair-π interactions, which can further contribute to the stability of the crystal lattice. researchgate.net

The table below provides examples of the hydrogen bond interactions that stabilize these supramolecular architectures, with data from crystallographic studies of tin(II) oxalate-amine complexes. researchgate.net

| Compound | Donor-H···Acceptor | Distance (D···A) in Å | Role in Structure |

| [C₁₀N₂H₁₀][Sn(C₂O₄)₂] | N(1)-H(1)···O(4) | 2.674 | Links cation and anion. |

| [C₁₀N₂H₁₀][Sn₂(C₂O₄)₃] | N(1)-H(1)···O(6) | 2.743 | Connects ionic components. |

| [C₈N₄H₂₆][Sn(C₂O₄)₂]₂·2H₂O | N(2)-H(10)···O(5) | 2.854 | Forms extended H-bonded network. |

| [C₈N₄H₂₆][Sn(C₂O₄)₂]₂·2H₂O | N(2)-H(11)···O(6) | 2.848 | Stabilizes supramolecular assembly. |

Chemical Reactivity and Reaction Mechanisms

Oxidation-Reduction Pathways Involving the Tin Center

The tin center in 1,3,2λ²-dioxastannolane-4,5-dione is a focal point for redox reactions, allowing for transitions between different oxidation states.

The tin(II) center in the dioxastannolane ring system is susceptible to oxidation, leading to the formation of more stable tin(IV) compounds. nih.gov This transformation is a key feature of its chemistry. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be employed to facilitate this oxidation. The reaction involves the loss of two electrons from the tin atom, resulting in a change in the coordination geometry and bonding characteristics of the tin center.

For instance, the reaction of a tin(II) precursor like tin(II) chloride with a suitable ligand system can yield a tin(II) complex, which can then be oxidized to the corresponding tin(IV) species. nih.gov This process highlights the accessibility of the higher oxidation state for tin within such cyclic structures.

While oxidation to tin(IV) is a common pathway, the reduction of the tin center in dioxastannolane systems to lower oxidation states is also a subject of investigation. The use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can potentially convert the tin(II) species to lower oxidation states, although the stability and isolation of such products can be challenging. These reactions are crucial for understanding the full scope of the redox chemistry of these compounds.

Carbon-Tin Bond Cleavage Reactions within Organotin-Dione Systems.science.gov

In organotin derivatives of dione (B5365651) systems, the carbon-tin (C-Sn) bond is a reactive site that can be cleaved through various mechanisms. science.gov This reactivity is fundamental to the application of these compounds in organic synthesis.

Electrophilic cleavage of the C-Sn bond is a well-established reaction pathway. This process involves the attack of an electrophile on the carbon atom of the C-Sn bond, leading to the departure of the organotin group as a leaving group. The reactivity in these reactions is influenced by the nature of the electrophile and the steric and electronic properties of the organotin compound. Studies on related organostannanes have shown that electrophiles like halogens can induce C-Sn bond cleavage, often with specific stereochemical outcomes. The stereochemistry of brominolysis of some triorganostannyl compounds has been shown to proceed with retention of configuration at the carbon atom.

Nucleophilic attack at the tin atom can also induce cleavage of the C-Sn bond. science.gov This process is particularly relevant in the context of substitution reactions where a nucleophile displaces one of the organic groups attached to the tin center. The stereochemical outcome of these reactions is of significant interest. For instance, nucleophilic substitution at a chiral tin center can proceed with either inversion or retention of configuration, depending on the reaction mechanism. SN2-type reactions at the tin center, involving a backside attack by the nucleophile, typically lead to an inversion of stereochemistry. youtube.com

Nucleophilic Substitution Reactions at the Tin Center

The tin atom in 1,3,2λ²-dioxastannolane-4,5-dione and its derivatives is an electrophilic center, making it susceptible to nucleophilic attack. This allows for substitution reactions where the ligands attached to the tin atom can be replaced by various nucleophiles.

Nucleophiles such as halides, alkoxides, and amines can react with the tin center, leading to the formation of new organotin compounds with modified properties and reactivities. These substitution reactions are fundamental to the synthesis of a wide array of organotin derivatives and are often carried out under mild conditions. The coordination number and geometry of the tin center can change during these reactions, influencing the structure and stability of the resulting products.

Interactive Data Table: Reactivity of Organotin Compounds

| Compound Class | Reaction Type | Reagents | Key Observations |

| 1,3,2λ²-Dioxastannolane-4,5-dione | Oxidation | H₂O₂, KMnO₄ | Facile oxidation of Sn(II) to Sn(IV). |

| 1,3,2λ²-Dioxastannolane-4,5-dione | Reduction | LiAlH₄, NaBH₄ | Potential conversion to lower oxidation states. |

| Organotin-dione Systems | Electrophilic C-Sn Cleavage | Halogens | Cleavage of the carbon-tin bond. |

| Organotin-dione Systems | Nucleophilic C-Sn Cleavage | Nucleophiles | Can proceed with inversion of stereochemistry. youtube.com |

| 1,3,2λ²-Dioxastannolane-4,5-dione | Nucleophilic Substitution | Halides, Alkoxides, Amines | Substitution at the tin center. |

Ring-Opening Reactions of the Dioxastannolane-dione Ring

The strained five-membered ring of 1,3,2λ²-Dioxastannolane-4,5-dione is susceptible to ring-opening reactions under various conditions.

In the presence of water, 1,3,2λ²-Dioxastannolane-4,5-dione is expected to undergo hydrolysis. The reaction would involve the nucleophilic attack of water on the tin atom, followed by cleavage of one or both Sn-O bonds.

The mechanism likely proceeds through the formation of a hydroxy-stannyl intermediate. Subsequent proton transfer and cleavage of a Sn-O bond would lead to a ring-opened product. Complete hydrolysis would ultimately yield oxalic acid and a tin hydroxide (B78521) or oxide species.

The rate of hydrolysis would be sensitive to pH. Under acidic conditions, protonation of the carbonyl oxygen could enhance the electrophilicity of the adjacent carbon, though attack at the tin center is generally more favorable. Under basic conditions, the presence of hydroxide ions, a stronger nucleophile than water, would accelerate the rate of ring scission.

A summary of expected hydrolytic products is presented in the table below.

| Condition | Initial Product | Final Products |

| Neutral/Mild | Ring-opened hydroxy stannyl (B1234572) oxalate (B1200264) | Oxalic acid, Tin(II) hydroxide/oxide |

| Acidic | Ring-opened hydroxy stannyl oxalate | Oxalic acid, Tin(II) salt |

| Basic | Ring-opened hydroxy stannyl oxalate | Oxalate salt, Stannate species |

Strong nucleophiles, such as organolithium reagents or Grignard reagents, are expected to attack the tin atom, leading to ring opening and the formation of a new carbon-tin bond. The reaction would likely proceed via an associative mechanism, with the nucleophile adding to the tin center, followed by cleavage of a Sn-O bond to relieve ring strain.

Electrophiles are less likely to directly attack the dioxastannolane ring itself. However, in the presence of a Lewis acid, coordination to one of the oxygen atoms could activate the ring towards nucleophilic attack and subsequent ring opening.

Reactions at the Dione Functionality

The dione portion of the molecule contains two electrophilic carbonyl carbons, which can be sites for nucleophilic attack, particularly condensation reactions.

Primary and secondary amines can react with the carbonyl groups of the dione functionality. The reaction would likely proceed through a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The amino compound attacks one of the carbonyl carbons, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Elimination: A molecule of water is eliminated, forming a C=N bond (an imine or enamine, depending on the structure of the amine and subsequent tautomerization).

Given the presence of two carbonyl groups, the reaction could potentially lead to mono- or di-condensation products, depending on the stoichiometry and reaction conditions. The reactivity of the carbonyl groups might be influenced by the presence of the tin atom.

A hypothetical reaction scheme with a primary amine (R-NH₂) is shown below:

1,3,2λ²-Dioxastannolane-4,5-dione + R-NH₂ → Mono-imino derivative + H₂O Mono-imino derivative + R-NH₂ → Di-imino derivative + H₂O

The table below summarizes the expected products from condensation reactions.

| Reactant | Expected Product |

| Primary Amine (R-NH₂) | Mono- and/or Di-imine derivative |

| Secondary Amine (R₂NH) | Enamine derivative |

| Hydrazine (H₂N-NH₂) | Cyclic hydrazone derivative |

Potential for Cycloaddition Reactions at the Carbonyls

The dicarbonyl functionality within the 1,3,2λ²-Dioxastannolane-4,5-dione structure presents intriguing possibilities for participation in cycloaddition reactions. While direct experimental evidence for such reactions involving this specific tin(II) heterocycle is not extensively documented in the reviewed literature, the inherent reactivity of α-dicarbonyl compounds and related organotin species allows for a reasoned discussion of its potential reactivity as a dienophile in hetero-Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

The reactivity of the tin(II) center is a significant factor. Stannylenes, which are organotin(II) compounds analogous to carbenes, are known to be reactive species. wikipedia.org They possess both a lone pair of electrons and vacant p-orbitals, enabling them to act as both nucleophiles and electrophiles. This dual reactivity is crucial in understanding their interactions with various organic moieties. For instance, stannylenes have been shown to undergo [2+4] cycloaddition reactions with dienes. wikipedia.org Furthermore, tin(II) compounds can act as catalysts in cycloaddition reactions, such as the formal [3+2] cycloaddition of aldehydes with donor-acceptor cyclopropanes catalyzed by tin(II) triflate (Sn(OTf)₂) or tin(IV) chloride (SnCl₄). acs.org

In the context of 1,3,2λ²-Dioxastannolane-4,5-dione, the carbonyl groups are the primary sites for potential cycloaddition. The adjacent electron-withdrawing carbonyl groups can activate the C=O double bonds, making them more susceptible to attack by dienes or dipoles.

Hetero-Diels-Alder Reactions:

The carbonyl group can function as a dienophile in a hetero-Diels-Alder reaction, a powerful method for the synthesis of six-membered heterocyclic rings. In this [4+2] cycloaddition, a conjugated diene reacts with a heterodienophile, in this case, one of the carbonyl groups of the dioxastannolane. The reaction would lead to the formation of a spirocyclic or fused ring system containing a dihydropyran moiety. The feasibility of such a reaction is generally influenced by the electronic nature of both the diene and the dienophile. Electron-rich dienes are expected to react more readily with the electron-deficient carbonyl groups of the 1,3,2λ²-Dioxastannolane-4,5-dione.

1,3-Dipolar Cycloadditions:

The carbonyl groups can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a versatile method for constructing five-membered heterocyclic rings. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, could potentially react with the C=O bonds of the tin heterocycle. The reaction would result in the formation of spirocyclic systems containing oxazoline (B21484) or related five-membered rings. The success of these reactions often depends on the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.

While specific experimental data on the cycloaddition reactivity of 1,3,2λ²-Dioxastannolane-4,5-dione at its carbonyls is lacking, the known reactivity of related systems provides a strong basis for predicting its potential to participate in such transformations. Further research in this area could unveil novel synthetic routes to complex, tin-containing heterocyclic scaffolds.

Catalytic Applications of 1,3,2λ² Dioxastannolane 4,5 Dione and Its Complexes

Role as Homogeneous Catalysts in Organic Synthesis

As a homogeneous catalyst, 1,3,2λ²-Dioxastannolane-4,5-dione and its complexes are utilized directly in the reaction medium, where they effectively accelerate reactions such as the formation of esters and polyesters. researchgate.netreaxis.comroyal-chem.com

Mechanism of Action as Lewis Acid Catalysts

The catalytic activity of 1,3,2λ²-Dioxastannolane-4,5-dione is primarily attributed to its function as a Lewis acid. researchgate.netrsc.org The tin(II) atom possesses empty 5d orbitals, enabling it to accept electron pairs from other molecules. rsc.org In the context of esterification or transesterification, the tin center coordinates to the carbonyl oxygen of a carboxylic acid or an ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org

This activation is a key step in the catalytic cycle. For organotin-catalyzed transesterification reactions, two primary mechanisms are proposed: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.org In the Lewis acid mechanism, the tin compound acts as a classic Lewis acid, activating the ester towards attack by an alcohol. rsc.org This is typically observed in systems where the exchange of ligands with the alcohol is not favored. rsc.org

The unique chelate structure of tin(II) oxalate (B1200264), where the tin atom is part of a five-membered ring, is thought to contribute to its high catalytic activity. sciengine.com The electron-withdrawing effect of the oxalate ligand enhances the Lewis acidity of the tin center, thereby promoting the coordination of the carbonyl oxygen and accelerating the reaction. sciengine.com

Applications in Specific Organic Transformations (e.g., esterification, transesterification)

1,3,2λ²-Dioxastannolane-4,5-dione is a highly effective catalyst for both esterification and transesterification reactions, finding application in the synthesis of a variety of esters, including plasticizers and polyesters like poly(trimethylene terephthalate) (PTT) and poly(lactic acid) (PLA). royal-chem.comnih.govresearchgate.netwikipedia.org

In the synthesis of PTT, tin(II) oxalate has demonstrated superior catalytic activity compared to other common catalysts such as tetrabutyl titanate (TBT), dibutyltin (B87310) oxide (Bu2SnO), and stannous octoate. sciengine.com Its higher activity is reflected in shorter reaction times and improved properties of the resulting polymer. sciengine.com

The catalytic performance of tin(II) oxalate in the synthesis of poly(trimethylene terephthalate) is summarized in the table below, comparing its effectiveness against other catalysts.

| Catalyst | Esterification Time (min) | Final Intrinsic Viscosity (dL/g) | Content of Terminal Carboxyl Groups (mol/t) |

|---|---|---|---|

| Stannous Oxalate | 150 | 0.92 | 15.2 |

| Tetrabutyl Titanate (TBT) | 180 | 0.85 | 25.8 |

| Dibutyltin Oxide (Bu2SnO) | 170 | 0.88 | 20.5 |

| Stannous Octoate | 160 | 0.90 | 18.3 |

Data sourced from a comparative study on PTT synthesis. sciengine.com

Furthermore, in the context of biodegradable polymers, tin(II) oxalate is used as a catalyst for the degradation of poly(lactic acid) (PLA). nih.gov The efficiency of this process is influenced by the specific surface area of the catalyst, with a higher surface area leading to a lower degradation onset temperature and a shorter degradation time. nih.gov

Development of Heterogeneous Catalytic Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, efforts have been made to develop heterogeneous systems based on 1,3,2λ²-Dioxastannolane-4,5-dione.

Anchoring on Supports for Recyclability and Stability

The immobilization of tin-based catalysts onto solid supports is a key strategy to enhance their recyclability and stability. While specific studies on anchoring 1,3,2λ²-Dioxastannolane-4,5-dione are not extensively detailed in the provided search results, the principles can be inferred from related systems. For instance, tin oxides (SnO₂) have been successfully supported on silica (B1680970) (SiO₂) to create heterogeneous catalysts for the transesterification of soybean oil. researchgate.net

The general approach involves impregnating a support material with a solution containing the tin compound, followed by a thermal treatment to fix the catalyst onto the support. google.com A patent describes a method for preparing a tin-containing catalyst by contacting a support with a mixed metal precursor solution containing tin oxalate and a solubilizer like ammonium (B1175870) oxalate, followed by heating to remove water and reduce the tin species. google.com Such immobilized catalysts can be more easily separated from the reaction mixture, allowing for their reuse in multiple catalytic cycles.

Structure-Activity Relationships in Heterogeneous Catalysis

The catalytic performance of heterogeneous tin catalysts is intricately linked to their structure. In the case of silica-supported tin oxide catalysts, the active sites are considered to be the dispersed amorphous SnO₂ species on the silica surface. researchgate.net The loading of the tin compound on the support is a critical parameter. For SnO₂/SiO₂ catalysts, an optimal tin loading of 8 wt% was found to exhibit the best catalytic activity in the transesterification of soybean oil, achieving an oil conversion of 81.7%. researchgate.net

The addition of other metal oxides can also influence the catalytic activity. For example, doping sulfated tin oxide with alumina (B75360) (Al₂O₃) has been shown to markedly improve the catalytic activity in both esterification and transesterification reactions due to an increase in the number of acid sites. pku.edu.cn

The table below illustrates the effect of Al₂O₃ doping on the catalytic activity of sulfated tin oxide.

| Catalyst (Molar fraction of Al₂O₃) | Lauric Acid Conversion (%) after 6h | Triacetin Conversion (%) after 8h |

|---|---|---|

| 0.0% | - | - |

| 0.5% | - | - |

| 1.0% | 92.7 | 91.1 |

| 1.5% | - | - |

| 2.0% | - | - |

| 3.0% | - | - |

Data showing the highest activity at 1.0% molar fraction of Al₂O₃. pku.edu.cn

Mechanistic Studies of Catalytic Cycles

The catalytic cycle of tin-based catalysts in esterification and transesterification reactions generally involves the coordination of the catalyst to the substrate, followed by nucleophilic attack and subsequent product release.

For tin(II) oxalate, the proposed mechanism for its high catalytic activity in polyester (B1180765) synthesis involves several key features of its molecular structure. sciengine.com The chelate structure provides stability, while the planar arrangement reduces steric hindrance, facilitating the attack of the tin atom on the carbonyl oxygen of the reactant. sciengine.com

The catalytic cycle for tin-catalyzed polyesterification can be described as follows:

Coordination: The Lewis acidic tin center of the catalyst coordinates to the carbonyl oxygen of the ester or carboxylic acid.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol to the leaving group (alkoxy or hydroxyl group).

Elimination: The leaving group is eliminated, and the carbonyl group is reformed, yielding the new ester product.

Catalyst Regeneration: The catalyst is released and can participate in another catalytic cycle.

In the ring-opening polymerization of cyclic esters like lactide, a coordination-insertion mechanism is often proposed for tin-based catalysts. acs.orgresearchgate.net This involves the insertion of the monomer into a tin-alkoxide bond, which is the active propagating species. acs.org Studies on the polymerization of ε-caprolactone initiated by tin(II) octoate have provided direct evidence for the formation of macromolecules with tin(II) alkoxide end groups, supporting this mechanism. acs.org While direct mechanistic studies on 1,3,2λ²-Dioxastannolane-4,5-dione in this specific context are not detailed in the provided results, the general principles of tin-catalyzed polymerization are applicable.

Elucidation of Active Species and Transition States

The catalytic prowess of 1,3,2λ²-Dioxastannolane-4,5-dione, a tin(II) dicarboxylate, in processes such as ring-opening polymerization (ROP) is not attributed to the compound itself but rather to the active species it generates in situ. Research into analogous tin(II) carboxylate systems, most notably tin(II) octoate and the structurally similar tin(II) oxalate, has established that the true catalytic species is a tin(II) alkoxide. psu.edunih.gov This active species is formed through a ligand exchange reaction between the 1,3,2λ²-Dioxastannolane-4,5-dione and an alcohol (ROH), which can be intentionally added as an initiator or be present as an impurity in the reaction mixture. psu.edu

The formation of the active tin(II) alkoxide can be represented by the following equilibrium reactions:

Step 1: Formation of a monoalkoxide species Sn(O₂C₂O₂) + ROH ⇌ (C₂O₄H)Sn(OR)

Step 2: Formation of a dialkoxide species (C₂O₄H)Sn(OR) + ROH ⇌ Sn(OR)₂ + H₂C₂O₄

Once the tin(II) alkoxide, Sn(OR)₂, is formed, it initiates polymerization via a widely accepted coordination-insertion mechanism. researchgate.netnih.gov This mechanism involves several key steps:

Coordination: The monomer, for instance, a cyclic ester like lactide or caprolactone, coordinates to the Lewis acidic tin(II) center of the alkoxide species. nih.gov

Nucleophilic Attack: The alkoxide group (OR) on the tin catalyst then performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. researchgate.net This step leads to the formation of a tetrahedral intermediate.

Ring-Opening: The acyl-oxygen bond of the cyclic monomer cleaves, resulting in the opening of the ring and the insertion of the monomer into the Sn-O bond. This regenerates a tin(II) alkoxide species, now with an elongated chain.

Propagation: The newly formed, longer-chain tin(II) alkoxide can then coordinate another monomer molecule, and the process repeats, leading to the growth of the polymer chain.

The transition states in this catalytic cycle are crucial for determining the rate and stereoselectivity of the polymerization. Computational studies, particularly using Density Functional Theory (DFT) on analogous tin(II) systems, have provided insights into these transient structures. researchgate.netresearchgate.net The rate-determining step is generally found to be the nucleophilic attack of the alkoxide on the coordinated monomer's carbonyl carbon, which involves a significant activation energy barrier. researchgate.net The geometry of this transition state, influenced by the ligands on the tin center and the monomer itself, dictates the stereochemical outcome of the polymerization. For instance, in the polymerization of lactide, the formation of a stable five-membered stannocycle intermediate after lactide insertion can influence the subsequent reaction pathway. acs.org

The table below summarizes the key species involved in the catalytic cycle initiated by 1,3,2λ²-Dioxastannolane-4,5-dione.

| Species Name | Formula | Role in Catalytic Cycle |

| 1,3,2λ²-Dioxastannolane-4,5-dione | Sn(C₂O₄) | Catalyst Precursor |

| Alcohol | ROH | Co-initiator/Chain Transfer Agent |

| Tin(II) Alkoxide | Sn(OR)₂ | Active Catalytic Species |

| Monomer (e.g., Lactide) | C₆H₈O₄ | Reactant |

| Coordinated Monomer Complex | [Sn(OR)₂(Monomer)] | Intermediate |

| Tetrahedral Intermediate | [(RO)₂Sn-(Monomer-OR)] | Transition State Precursor |

| Propagating Polymer Chain | Sn(O-Polymer)(OR) | Active Propagating Species |

Role of the Tin Center's Oxidation State and Coordination Environment in Catalysis

The catalytic activity of complexes derived from 1,3,2λ²-Dioxastannolane-4,5-dione is fundamentally governed by the electronic and steric environment of the tin center.

Oxidation State: The tin center in 1,3,2λ²-Dioxastannolane-4,5-dione and its catalytically active derivatives exists in the +2 oxidation state. This Sn(II) state is crucial for catalysis. nih.gov The presence of a stereochemically active 5s² lone pair of electrons in Sn(II) results in a distorted coordination geometry around the tin atom. nih.govnih.gov This lone pair influences the binding of monomers and the propagating polymer chain. Importantly, the catalytic cycle operates without a change in the oxidation state of the tin center; it remains Sn(II) throughout the coordination-insertion process. This is in contrast to some other catalytic systems that involve redox cycles. The stability of the Sn(II) state is a key feature, although oxidation to the less active or inactive Sn(IV) state can be a deactivation pathway under certain conditions. researchgate.net

Coordination Environment: The coordination environment around the tin(II) center is dynamic and plays a pivotal role in the catalytic process.

Lewis Acidity: The tin(II) center acts as a Lewis acid, allowing it to coordinate the carbonyl oxygen of the incoming monomer. nih.gov This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The Lewis acidity of the tin center can be tuned by the nature of the ligands attached to it.

Ligand Exchange: As discussed previously, the initial oxalate ligand is exchanged for an alkoxide ligand from an alcohol, which is essential for generating the active catalyst. The facility of this ligand exchange influences the initiation rate of the polymerization. nih.govmdpi.com

Coordination Number and Geometry: During the catalytic cycle, the coordination number of the tin center changes. It expands upon monomer coordination and reverts upon ring-opening and propagation. The geometry around the tin atom is typically a distorted trigonal bipyramidal or square pyramidal in the transition state, accommodating the incoming monomer and the propagating chain. nih.gov The flexibility of the coordination sphere is vital for the catalytic turnover.

The performance of tin(II)-based catalysts is highly dependent on the nature of the ligands. The table below illustrates the typical effects of the coordination environment on catalytic activity in ring-opening polymerization, based on findings from related tin(II) systems.

| Parameter | Influence on Catalysis | Research Findings |

| Ligand Type | The lability and electronic properties of the ligands determine the ease of formation of the active alkoxide species and the Lewis acidity of the tin center. Carboxylate ligands like oxalate are effective precursors. | Tin(II) carboxylates are widely used as catalyst precursors that react with alcohols to form the active tin(II) alkoxide species. psu.edunih.gov |

| Steric Hindrance | The steric bulk of the ligands around the tin center can influence the rate of polymerization and the stereoselectivity. It can prevent side reactions like transesterification. | Sterically hindered ligands can lead to better control over the polymer's molecular weight and a narrower polydispersity index. researchgate.net |

| Initiator/Co-initiator | The choice of alcohol (initiator) determines the nature of the initiating alkoxide group (OR) and affects the overall polymerization kinetics. | The rate of polymerization and the molecular weight of the resulting polymer can be controlled by the ratio of monomer to alcohol. nih.gov |

| Solvent | The coordinating ability of the solvent can impact the catalytic activity by competing with the monomer for coordination to the tin center. | Non-coordinating solvents are often preferred to avoid interference with the catalytic cycle. |

Advanced Theoretical and Computational Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of organotin compounds, offering a balance between accuracy and computational cost. researchgate.netias.ac.insemanticscholar.org These calculations are fundamental to understanding the molecule's intrinsic properties.

A primary step in computational analysis is the geometry optimization of the 1,3,2λ²-dioxastannolane-4,5-dione molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. DFT calculations can predict key structural parameters such as bond lengths and angles. For organotin compounds, the coordination around the tin atom is of particular interest, as it can vary and significantly influences the compound's properties. rjpbcs.com For the title compound, a tetrahedral or a distorted trigonal-bipyramidal geometry around the tin center would be expected, depending on intermolecular interactions or the presence of coordinating solvents. ias.ac.inresearchgate.net

Energetic profiles, including the calculation of thermodynamic properties like enthalpy and Gibbs free energy, can also be determined. These values are crucial for predicting the stability of the compound and its various possible conformers.

Table 1: Predicted Geometrical Parameters for 1,3,2λ²-Dioxastannolane-4,5-dione (Hypothetical DFT Data)

| Parameter | Predicted Value |

| Sn-O Bond Length | 2.10 - 2.20 Å |

| Sn-C Bond Length | 2.15 - 2.25 Å |

| C=O Bond Length | 1.20 - 1.25 Å |

| O-Sn-O Bond Angle | 85° - 95° |

| C-Sn-C Bond Angle | 110° - 120° |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations on similar organotin compounds.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.orgnumberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. numberanalytics.com

For 1,3,2λ²-dioxastannolane-4,5-dione, the HOMO would likely be localized on the oxygen atoms and the π-systems of the dione (B5365651) functionality, while the LUMO would be centered on the tin atom, highlighting its Lewis acidic character. rjpbcs.com This distribution would predict that the compound is susceptible to nucleophilic attack at the tin center and electrophilic interactions at the oxygen atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,3,2λ²-Dioxastannolane-4,5-dione

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are illustrative and based on typical ranges observed for organotin complexes in computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions involving organotin compounds. rsc.org

By modeling the reaction of 1,3,2λ²-dioxastannolane-4,5-dione with other reagents, it is possible to locate and characterize the transition state structures for key transformations. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The geometry of the transition state reveals the precise arrangement of atoms as bonds are being broken and formed, offering deep insight into the reaction mechanism. For instance, in a ligand substitution reaction at the tin center, the transition state might reveal a five- or six-coordinate tin intermediate. wikipedia.org

Once the reactants, products, and transition states are identified, the energy barriers (activation energies) for the reaction can be calculated. These barriers determine the rate of the reaction. By mapping the entire reaction pathway, including any intermediates, a comprehensive understanding of the reaction mechanism can be achieved. This is particularly valuable for reactions catalyzed by organotin compounds, where the catalyst's role in lowering the energy barriers of specific steps can be quantified. lupinepublishers.comlupinepublishers.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. ias.ac.insemanticscholar.org

DFT calculations can be used to predict infrared (IR) vibrational frequencies. ias.ac.in The calculated IR spectrum can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O and Sn-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C and ¹¹⁹Sn, can also be computed. nih.govworktribe.com Comparing calculated and experimental NMR spectra is a powerful method for confirming the structure of new compounds in solution. youtube.comyoutube.comyoutube.com Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or dynamic processes occurring in solution.

Studies of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of 1,3,2λ²-Dioxastannolane-4,5-dione (tin(II) oxalate) is primarily dictated by the coordination environment of the tin(II) ion and the ability of the oxalate (B1200264) ligand to bridge metal centers. Research into tin(II) oxalate-amine hybrid structures reveals that non-covalent interactions, particularly hydrogen bonds, are crucial in directing the final architecture of the crystalline solid. researchgate.net

In these hybrid structures, the fundamental building blocks consist of tin(II) and oxalate ions, which organize into zero-, one-, or two-dimensional arrangements. The dimensionality of these assemblies is heavily influenced by the nature of the organic amine molecules incorporated into the crystal lattice. These amines interact with the tin-oxalate framework through various intermolecular forces. researchgate.net

Key interactions identified include:

N-H···O Hydrogen Bonds: These are the stronger, primary interactions that guide the assembly process. The hydrogen atoms from the protonated amine cations form strong hydrogen bonds with the oxygen atoms of the oxalate ligands.

C-H···O Hydrogen Bonds: These weaker interactions act as secondary "steering forces" that provide additional structural support and help finalize the crystal packing. researchgate.net

π-π Interactions: In cases where aromatic amines are used, π-π stacking between the aromatic rings can contribute significantly to the stability and arrangement of the self-assembled chains. researchgate.net

| Structural Dimensionality | Key Interacting Species | Dominant Intermolecular Forces | Resulting Structure | Ref |

| 0-Dimensional | [C10N2H10][Sn(C2O4)2] | N-H···O and C-H···O Hydrogen Bonds | Isolated anionic complexes of [Sn(C2O4)2]2- are charge-balanced by organic cations, forming a molecular solid. | researchgate.net |

| 1-Dimensional | [C12N2H8][SnC2O4] | N-H···O Hydrogen Bonds, π-π Stacking | Tin(II) oxalate units form one-dimensional chains that are further arranged to maximize π-π interactions. | researchgate.net |

| 2-Dimensional | [C5N2H14]2[Sn4(C2O4)6]·7H2O | N-H···O Hydrogen Bonds | Tin(II) oxalate forms extended two-dimensional layers, with amine and water molecules in the interlamellar space. | researchgate.net |

This table summarizes the influence of intermolecular interactions on the self-assembly of tin(II) oxalate complexes as described in crystallographic studies.

Computational Design of Novel 1,3,2λ²-Dioxastannolane-4,5-dione Derivatives

A comprehensive search of scientific literature and chemical databases did not yield any specific research focused on the computational design of novel 1,3,2λ²-Dioxastannolane-4,5-dione derivatives. While computational methods such as Density Functional Theory (DFT) are widely used to design and predict the properties of new molecules, this approach does not appear to have been applied to create new derivatives based on the 1,3,2λ²-Dioxastannolane-4,5-dione scaffold. Research in this specific area remains an open field for future investigation.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The industrial production of organotin compounds has traditionally relied on methods such as the alkylation of tin(IV) chloride with organo-magnesium (Grignard reagents) or organoaluminum compounds. lupinepublishers.comwikipedia.org These processes can be expensive and often require large volumes of solvents. lupinepublishers.com A key future direction is the development of more environmentally benign and efficient synthetic pathways for 1,3,2λ²-Dioxastannolane-4,5-dione and its substituted analogues.

Research efforts are anticipated to focus on:

Microwave-Assisted Synthesis: This technique has been successfully used to prepare other di- and triorganotin(IV) derivatives, offering a method for rapid and efficient synthesis. orientjchem.org

Solvent-Free and Water-Based Reactions: The condensation reaction between an organotin oxide and a carboxylic acid (in this case, oxalic acid or a derivative) to form organotin carboxylates can be driven by the azeotropic removal of water, reducing solvent waste. orientjchem.org Exploring water as a solvent or solvent-free conditions aligns with the principles of green chemistry.

In Situ Methods: The in situ method, noted as highly effective for synthesizing other organotin compounds, could be adapted for this dioxastannolane. nih.gov This approach can be advantageous when dealing with sensitive ligands or intermediates. nih.gov

Alternative Precursors: Investigating less toxic and more readily available starting materials beyond the conventional tin halides is crucial for enhancing the sustainability profile of the synthesis.

Table 1: Potential Green Synthetic Strategies

| Method | Key Reagents | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Organotin Halides/Oxides, Oxalic Acid | Reduced reaction times, increased yields, energy efficiency. orientjchem.org |

| Azeotropic Dehydration | Diorganotin Oxide, Oxalic Acid | Efficient water removal, potentially less solvent waste. orientjchem.org |

| In Situ Synthesis | Organotin(IV) Chloride, Ligand Precursors | Avoids isolation of unstable intermediates, can be more cost-effective. nih.gov |

Exploration of Novel Reactivity and Catalytic Pathways

Organotin compounds are known for their versatile catalytic activity. lupinepublishers.com Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are widely used as catalysts for polyurethane formation, the vulcanization of silicones, and in transesterification reactions. wikipedia.org The catalytic mechanism often involves the organotin derivative acting as a Lewis acid. lupinepublishers.com

For 1,3,2λ²-Dioxastannolane-4,5-dione, future research will likely explore:

Polymerization Catalysis: Investigating its efficacy as a catalyst for ring-opening polymerization of lactones or other cyclic monomers to produce polyesters. Its constrained five-membered ring structure could impose unique stereochemical control on the polymerization process.

Lewis Acid Catalysis: The tin center in the dioxastannolane ring system is a potential Lewis acid site. Its catalytic activity in organic reactions such as aldol (B89426) condensations, Michael additions, and esterifications warrants investigation.

Precursors for Stille Coupling: Organotin reagents are fundamental to palladium-catalyzed Stille cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. sigmaaldrich.com Research could explore the transformation of 1,3,2λ²-Dioxastannolane-4,5-dione into novel Stille reagents.

Integration into Advanced Materials and Functional Systems

The application of organotin compounds as PVC stabilizers is a major industrial use, where they prevent polymer degradation. lupinepublishers.comwikipedia.org This functionality, combined with the unique structure of 1,3,2λ²-Dioxastannolane-4,5-dione, opens avenues for its use in advanced materials.

Future perspectives include:

Novel Polymer Stabilizers: The compound could be explored as a heat stabilizer for polymers like PVC, with its specific structure potentially offering advantages such as low migration, low odor, and good transparency. afirm-group.com

Monomers for Hybrid Polymers: The dione (B5365651) functionality suggests that the compound itself could act as a monomer or be incorporated into polymer backbones. This could lead to the creation of new polyesters or other copolymers with integrated tin atoms, imparting unique thermal, mechanical, or optical properties.

Precursors for Thin Films: n-Butyltin trichloride (B1173362) is used to produce tin dioxide layers on glass via chemical vapor deposition. wikipedia.org Similarly, 1,3,2λ²-Dioxastannolane-4,5-dione could serve as a precursor for depositing tin-containing thin films with potential applications in electronics, sensors, or coatings.